molecular formula C23H18N2O2 B5189529 N-(diphenylmethyl)-2-(1H-indol-3-yl)-2-oxoacetamide

N-(diphenylmethyl)-2-(1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B5189529
M. Wt: 354.4 g/mol
InChI Key: JLQCJIRILUPPPJ-UHFFFAOYSA-N
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Description

N-(diphenylmethyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a complex organic compound that features an indole ring, a diphenylmethyl group, and an oxoacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(diphenylmethyl)-2-(1H-indol-3-yl)-2-oxoacetamide typically involves the reaction of indole derivatives with diphenylmethyl ketones under specific conditions. One common method involves the use of Brønsted or Lewis acids to catalyze the reaction, leading to the formation of the desired compound . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are typically used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(diphenylmethyl)-2-(1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted indoles, amine derivatives, and oxo compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(diphenylmethyl)-2-(1H-indol-3-yl)-2-oxoacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(diphenylmethyl)-2-(1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The diphenylmethyl group can enhance the compound’s binding affinity and specificity. The oxoacetamide moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(diphenylmethyl)-2-(1H-indol-3-yl)-2-oxoacetamide is unique due to the presence of the diphenylmethyl group, which imparts specific steric and electronic properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-benzhydryl-2-(1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O2/c26-22(19-15-24-20-14-8-7-13-18(19)20)23(27)25-21(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-15,21,24H,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLQCJIRILUPPPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

N-Benzhydryl-2-(1H-indol-3-yl)-2-oxo-acetamide was synthesized following scheme I above starting from (1H-indol-3-yl)-oxo-acetyl chloride and C,C-diphenyl-methylamine. Yield (52%). HPLC ret. time 3.59 min, 10-99% CH3CN, 5 min run; 1H NMR (400 MHz, DMSO-d6) δ 12.26 (s, 1H), 9.56 (d, J=9.1 Hz, 1H), 8.56 (d, J=3.2 Hz, 1H), 8.22 (m, 1H), 7.54 (m, 1H), 7.43-7.26 (m, 12H), 6.32 (d, J=9.1 Hz, 1H); ESI-MS 355.5 m/z (MH+).
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